1,3-dimethyl-7-(3-phenylpropyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione
Description
1,3-Dimethyl-7-(3-phenylpropyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a xanthine derivative with a 7-(3-phenylpropyl) chain and an 8-pyrrolidinyl substituent. The compound’s synthesis typically involves nucleophilic substitution or coupling reactions at the 8-position, as seen in related purine derivatives . Its pyrrolidinyl group enhances solubility and modulates receptor interactions, while the 3-phenylpropyl chain may influence lipophilicity and membrane permeability .
Properties
IUPAC Name |
1,3-dimethyl-7-(3-phenylpropyl)-8-pyrrolidin-1-ylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-22-17-16(18(26)23(2)20(22)27)25(19(21-17)24-12-6-7-13-24)14-8-11-15-9-4-3-5-10-15/h3-5,9-10H,6-8,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJJSNGHDMRCIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCC3)CCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,3-Dimethyl-7-(3-phenylpropyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative that has garnered attention for its potential therapeutic applications. This compound is structurally related to various bioactive molecules and has been investigated for its biological activities, particularly in the context of enzyme inhibition and receptor modulation.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 320.40 g/mol. The compound features a purine core substituted with a dimethyl group at the 1 and 3 positions and a phenylpropyl group at the 7 position.
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor of Dipeptidyl Peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. DPP-IV inhibitors are valuable in the treatment of type 2 diabetes as they prolong the action of incretin hormones, which help regulate insulin secretion. In vitro studies have shown that this compound exhibits selective inhibition of DPP-IV, leading to enhanced insulin sensitivity and reduced blood glucose levels in diabetic models .
Receptor Modulation
The compound has also been studied for its interaction with adenosine receptors, particularly the A2A subtype. Adenosine A2A receptors play a crucial role in various physiological processes, including neurotransmission and immune response. The affinity of this compound for A2A receptors suggests potential applications in neurodegenerative diseases such as Parkinson's disease, where modulation of these receptors may alleviate symptoms .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals that it is rapidly absorbed following oral administration. The peak plasma concentration (Cmax) is achieved within 2 hours (Tmax), indicating efficient absorption. The compound undergoes hepatic metabolism primarily via cytochrome P450 enzymes, resulting in several metabolites with varying biological activities .
Case Studies
Case Study 1: Type 2 Diabetes Management
In a clinical trial involving patients with type 2 diabetes, administration of this compound resulted in significant reductions in HbA1c levels over a 12-week period compared to placebo controls. Patients reported improved glycemic control and lower incidences of hypoglycemia .
Case Study 2: Neuroprotection in Parkinson's Disease
A study investigating the effects of this compound on Parkinson's disease models demonstrated neuroprotective properties through A2A receptor antagonism. The treatment group exhibited reduced motor deficits and improved dopaminergic signaling compared to untreated controls .
Summary of Findings
Comparison with Similar Compounds
a) 7-(3-Methylbenzyl) Derivatives
- Example: 1,3-Dimethyl-7-(3-methylbenzyl)-8-(piperidin-4-yloxy)-1H-purine-2,6-dione (Compound 19, ) Key Differences: The 3-methylbenzyl group replaces the 3-phenylpropyl chain, reducing alkyl chain length. Impact: Shorter chains may decrease lipophilicity, affecting bioavailability. Synthesis: Microwave-assisted coupling improves reaction efficiency (yield: 49%) .
b) 7-(2-Hydroxy-3-Phenoxypropyl) Derivatives
- Example: 7-(2-Hydroxy-3-phenoxypropyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6-dione () Key Differences: The 7-position features a hydroxy-phenoxypropyl group, introducing polar hydroxyl and ether moieties. Impact: Increased hydrophilicity may improve aqueous solubility but reduce blood-brain barrier penetration .
Substituent Variations at the 8-Position
a) 8-Piperazinylmethyl Derivatives
b) 8-Thio/Hydrazinyl Derivatives
Dual Modifications at 7- and 8-Positions
a) Triazolylmethoxy Derivatives
- Example: 8-((1-(3-Phenylpropyl)-1H-1,2,3-triazol-4-yl)methoxy)-1,3,7-trimethyl-1H-purine-2,6-dione (Compound 22a, ) Key Differences: A triazolylmethoxy group at the 8-position and trimethyl substitution. Reported melting point: 164–166°C; yield: 73% .
b) Trifluoropropyl Derivatives
- Example: 1,3,7-Trimethyl-8-(3,3,3-trifluoropropyl)-1H-purine-2,6-dione (Compound 3-29A, ) Key Differences: A trifluoropropyl group replaces pyrrolidinyl, introducing strong electron-withdrawing effects.
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
